molecular formula C15H16ClNO4S B2778231 N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide CAS No. 1351661-18-1

N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide

Cat. No. B2778231
CAS RN: 1351661-18-1
M. Wt: 341.81
InChI Key: MBYDBWXRAWLHTR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide, also known as NSC-743380, is a sulfonamide derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its anti-inflammatory and anti-tumor properties, as well as its potential as a treatment for Alzheimer's disease.

Scientific Research Applications

Sulfonation and Demethylation Processes

One study explored the sulfonation of chloro- and dichloroanisoles using concentrated sulfuric acid and sulfur trioxide, highlighting the chemical behaviors and transformations related to compounds with similar structures to N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide. The research noted the demethylation of chloroanisolesulfonic acids in sulfuric acid systems, a reaction relevant for understanding the chemical pathways and potential applications of sulfonamide derivatives (Wit & Cerfontain, 1988).

Synthesis of N-Methoxy-N-methylamides

Another study provided insights into the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds, starting from N-methoxy-N-methylchloroacetamide. This process involves intermediates that are structurally related to this compound, showcasing the compound's potential as a precursor in organic synthesis (Beney, Boumendjel, & Mariotte, 1998).

Fuel Cell Applications

Research into locally and densely sulfonated poly(ether sulfone)s for fuel cell applications mentioned the use of chlorosulfonic acid for sulfonation, indicative of the broader utility of sulfonamide-based compounds in developing materials for energy applications. The study emphasizes the importance of sulfonated polymers in creating efficient proton exchange membranes (Matsumoto, Higashihara, & Ueda, 2009).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-20-15-8-7-12(16)11-14(15)17-22(18,19)10-9-21-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYDBWXRAWLHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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